3-Bromo-4-chloro-1-methylpyridin-2(1H)-one
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Overview
Description
3-Bromo-4-chloro-1-methylpyridin-2(1H)-one is a halogenated pyridine derivative with a molecular formula of C6H5BrClNO. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring, along with a methyl group at the 1-position and a ketone group at the 2-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 1-methylpyridin-2(1H)-one using bromine and chlorine sources under controlled conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with bromine and chlorine nucleophiles.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the halogenation steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) are used for halogen exchange reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Other halogenated pyridines and related compounds.
Scientific Research Applications
3-Bromo-4-chloro-1-methylpyridin-2(1H)-one is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is utilized in the design and synthesis of pharmaceuticals, including potential treatments for various diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include interactions with cellular signaling mechanisms.
Comparison with Similar Compounds
4-Bromo-3-chloro-1-methylpyridin-2(1H)-one: Similar structure with different halogen positions.
3-Bromo-4-chloro-2-methylpyridin-2(1H)-one: Different position of the methyl group.
4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one: Fluorine substitution instead of chlorine.
Uniqueness: 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one is unique due to its specific halogen arrangement, which influences its reactivity and applications. Its combination of bromine and chlorine atoms on the pyridine ring makes it particularly useful in certain chemical syntheses and research applications.
Properties
IUPAC Name |
3-bromo-4-chloro-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-2-4(8)5(7)6(9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCIKXXYNUFJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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